molecular formula C8H7NO2 B089597 4-Nitrostyrene CAS No. 100-13-0

4-Nitrostyrene

Cat. No. B089597
CAS RN: 100-13-0
M. Wt: 149.15 g/mol
InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N
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Patent
US04769464

Procedure details

224 g of p-nitrostyrene are dissolved in 1 liter of methanol and reacted with ozone and subsequently hydrogenated analogously to the procedure indicated in Example 1. The absorption of hydrogen is 31.4 standard liters, corresponding to 93.4% of theory.
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=C)=[CH:6][CH:5]=1)([O-:3])=[O:2].[O:12]=[O+][O-]>CO>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
224 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The absorption of hydrogen

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.